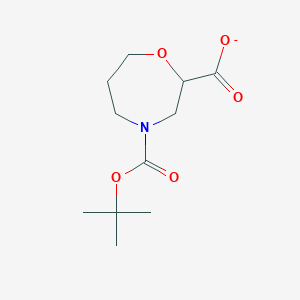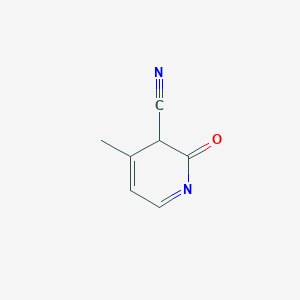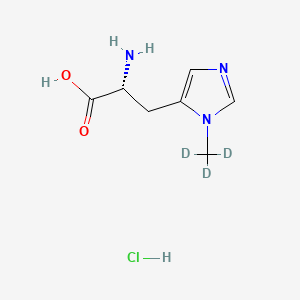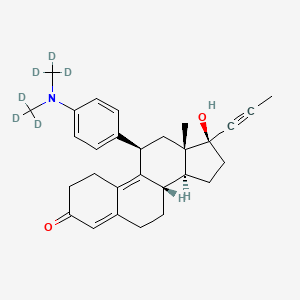
1,4-Oxazepine-2,4(5H)-dicarboxylic acid, tetrahydro-, 4-(1,1-dimethylethyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-BOC-2-HOMOMORPHOLINECARBOXYLIC ACID, also known as 4-(tert-butoxycarbonyl)-1,4-oxazepane-2-carboxylate, is a chemical compound with the molecular formula C11H19NO5 and a molecular weight of 244.27 g/mol . This compound is primarily used in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BOC-2-HOMOMORPHOLINECARBOXYLIC ACID typically involves the protection of the amine group in homomorpholine with a tert-butoxycarbonyl (BOC) group. This is followed by carboxylation at the 2-position. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and solvents like dichloromethane or tetrahydrofuran .
Industrial Production Methods
Industrial production methods for 4-BOC-2-HOMOMORPHOLINECARBOXYLIC ACID are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages such as crystallization or chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-BOC-2-HOMOMORPHOLINECARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the BOC group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines or alcohols, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
4-BOC-2-HOMOMORPHOLINECARBOXYLIC ACID has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: It is used in the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: It is investigated for its potential therapeutic properties and as an intermediate in drug development.
Industry: It is used in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-BOC-2-HOMOMORPHOLINECARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The BOC group provides protection to the amine group, allowing for selective reactions at other positions on the molecule. This selective reactivity is crucial in the synthesis of complex molecules and in the development of pharmaceuticals .
Comparison with Similar Compounds
Similar Compounds
4-BOC-2-MORPHOLINECARBOXYLIC ACID: Similar in structure but with a morpholine ring instead of a homomorpholine ring.
2-BOC-4-HYDROXYMORPHOLINE: Contains a hydroxyl group at the 4-position instead of a carboxylate group.
4-BOC-2-HYDROXYMORPHOLINE: Similar structure with a hydroxyl group at the 2-position.
Uniqueness
4-BOC-2-HOMOMORPHOLINECARBOXYLIC ACID is unique due to its specific ring structure and the presence of both a BOC-protected amine and a carboxylate group. This combination allows for selective reactions and makes it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C11H18NO5- |
|---|---|
Molecular Weight |
244.26 g/mol |
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-oxazepane-2-carboxylate |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-5-4-6-16-8(7-12)9(13)14/h8H,4-7H2,1-3H3,(H,13,14)/p-1 |
InChI Key |
YGITYLFOIAYYJU-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCOC(C1)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2E,4E)-5-[(1S,2S,4aR,6R,8R,8aS)-6-hydroxy-2,6,8-trimethyl-2,4a,5,7,8,8a-hexahydro-1H-naphthalen-1-yl]penta-2,4-dienoic acid](/img/structure/B12366874.png)
![(Z)-[5-(trifluoromethyl)pyrazolidin-3-ylidene]hydrazine](/img/structure/B12366879.png)


![Sodium;2-hydroxy-5-[(3-nitrophenyl)diazenyl]benzoate](/img/structure/B12366900.png)

![4-[1,1,2,2,3,3,3-Heptadeuteriopropyl(propyl)sulfamoyl]benzoic acid](/img/structure/B12366906.png)

![(3S,8S,9S,10R,13R,14S,17R)-3,10,13-trimethyl-17-[(2R,5R)-6,6,6-trifluoro-5-hydroxy-5-methylhexan-2-yl]-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B12366913.png)


![(3S)-3-(1H-benzimidazol-2-ylamino)-N-(cyanomethyl)-N-methyl-3-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B12366938.png)
